molecular formula C16H16N2O3S B4133192 4-methoxy-N'-[(phenylthio)acetyl]benzohydrazide

4-methoxy-N'-[(phenylthio)acetyl]benzohydrazide

Cat. No.: B4133192
M. Wt: 316.4 g/mol
InChI Key: OQEHKKZVQQJRJL-UHFFFAOYSA-N
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Description

4-methoxy-N’-[(phenylthio)acetyl]benzohydrazide is a chemical compound with the molecular formula C16H16N2O3S . It is a complex organic compound that contains several functional groups, including a methoxy group, a phenylthio group, an acetyl group, and a benzohydrazide group .


Molecular Structure Analysis

The molecular structure of 4-methoxy-N’-[(phenylthio)acetyl]benzohydrazide consists of a benzene ring substituted with a methoxy group and a benzohydrazide group . The benzohydrazide group is further substituted with a phenylthioacetyl group . The exact three-dimensional conformation of the molecule would depend on the rotation around the single bonds and the orientation of the functional groups .


Physical and Chemical Properties Analysis

4-methoxy-N’-[(phenylthio)acetyl]benzohydrazide has a molecular weight of 284.31 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 284.11609238 g/mol . It has a topological polar surface area of 67.4 Ų and a complexity of 345 .

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(phenylthio)acetyl]benzohydrazide is not provided in the web search results. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

Properties

IUPAC Name

4-methoxy-N'-(2-phenylsulfanylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-13-9-7-12(8-10-13)16(20)18-17-15(19)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHKKZVQQJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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